molecular formula C12H24O2 B8689438 2-Ethylbutyl hexanoate CAS No. 91933-26-5

2-Ethylbutyl hexanoate

Cat. No. B8689438
M. Wt: 200.32 g/mol
InChI Key: OMRHEUVIDCMWHJ-UHFFFAOYSA-N
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Patent
US09079850B2

Procedure details

580.8 g (5 mol) of caproic acid, 613.1 g (6 mol) of 2-ethylbutanol and 0.34 g of tin oxalate (“Fascat 2001”) were heated to 160° C. under N2, during which water separation was observed. Once water separation had subsided, the mixture was heated to 210° C. in 10° C. steps. This temperature was then held for 3 h. Then, firstly the excess alcohol was removed by distillation and then the product was distilled at 13-31 mbar and 114-124° C. The product (879.9 g) was obtained as a clear liquid with an acid number of 0.26 and an OH number of 2.17.
Quantity
580.8 g
Type
reactant
Reaction Step One
Quantity
613.1 g
Type
reactant
Reaction Step One
Name
tin oxalate
Quantity
0.34 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:9]([CH:11]([CH2:14][CH3:15])[CH2:12]O)[CH3:10]>C([O-])(=O)C([O-])=O.[Sn+4].C([O-])(=O)C([O-])=O.O>[C:1]([O:8][CH2:12][CH:11]([CH2:14][CH3:15])[CH2:9][CH3:10])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
580.8 g
Type
reactant
Smiles
C(CCCCC)(=O)O
Name
Quantity
613.1 g
Type
reactant
Smiles
C(C)C(CO)CC
Name
tin oxalate
Quantity
0.34 g
Type
catalyst
Smiles
C(C(=O)[O-])(=O)[O-].[Sn+4].C(C(=O)[O-])(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Once water separation
CUSTOM
Type
CUSTOM
Details
Then, firstly the excess alcohol was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the product was distilled at 13-31 mbar and 114-124° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCC)(=O)OCC(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 879.9 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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